molecular formula C7H10O5S B13122905 methyl4-oxotetrahydro-2H-thiopyran-3-carboxylate1,1-dioxide

methyl4-oxotetrahydro-2H-thiopyran-3-carboxylate1,1-dioxide

Cat. No.: B13122905
M. Wt: 206.22 g/mol
InChI Key: PEAMFEKPZHQAII-UHFFFAOYSA-N
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Description

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is an organosulfur compound with the molecular formula C7H10O5S This compound is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a carbonyl compound in the presence of a base to form the thiopyran ring. The resulting compound is then oxidized to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or higher oxidation state compounds.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted thiopyran derivatives.

Scientific Research Applications

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: Lacks the 1,1-dioxide group, resulting in different chemical reactivity and biological activity.

    Methyl 2-oxotetrahydro-3-furancarboxylate: Contains an oxygen atom in place of sulfur, leading to different chemical properties.

    Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Similar structure but with a hydroxyl group instead of a carboxylate group.

Uniqueness

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is unique due to the presence of both a sulfone group and a carboxylate group in the same molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10O5S

Molecular Weight

206.22 g/mol

IUPAC Name

methyl 1,1,4-trioxothiane-3-carboxylate

InChI

InChI=1S/C7H10O5S/c1-12-7(9)5-4-13(10,11)3-2-6(5)8/h5H,2-4H2,1H3

InChI Key

PEAMFEKPZHQAII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CS(=O)(=O)CCC1=O

Origin of Product

United States

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